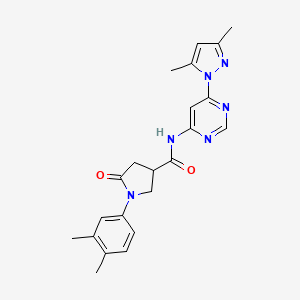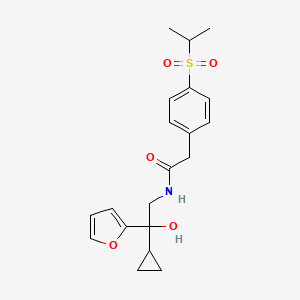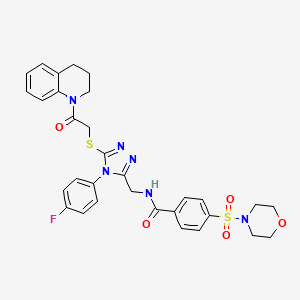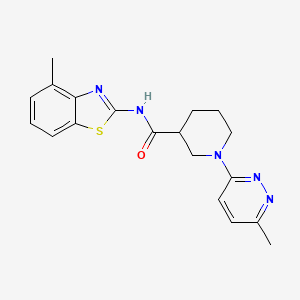![molecular formula C15H12O3 B2985635 3-ethoxy-6H-benzo[c]chromen-6-one CAS No. 92496-58-7](/img/structure/B2985635.png)
3-ethoxy-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromen-6-ones. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzo[c]chromen-6-one core with an ethoxy group attached to it.
Mechanism of Action
Target of Action
The primary target of 3-ethoxy-6H-benzo[c]chromen-6-one is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that plays a crucial role in cellular signal transduction by breaking down the second messengers cAMP and cGMP, which are involved in a variety of physiological processes.
Mode of Action
This compound interacts with its target, PDE2, by inhibiting its activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation in the cell. The increased levels of these second messengers can then amplify the response of the cell to hormonal stimulation, leading to various downstream effects.
Biochemical Pathways
The inhibition of PDE2 affects multiple biochemical pathways due to the role of cAMP and cGMP as second messengers. For instance, increased cAMP levels can enhance the protein kinase A (PKA) pathway, leading to the phosphorylation and activation of various proteins. Similarly, elevated cGMP levels can stimulate the protein kinase G (PKG) pathway .
Pharmacokinetics
It’s known that the compound is a derivative of urolithins, which are the main bioavailable metabolites of ellagic acid (ea) . EA has been shown to have poor oral bioavailability, which may also be the case for its derivatives.
Result of Action
The inhibition of PDE2 by this compound leads to the accumulation of cAMP and cGMP in the cell. This can result in the amplification of the cell’s response to hormonal stimulation, potentially enhancing various physiological processes. For instance, EA, from which this compound is derived, has been shown to be a cognitive enhancer in the treatment of neurodegenerative diseases .
Biochemical Analysis
Biochemical Properties
3-Ethoxy-6H-benzo[c]chromen-6-one has been evaluated for its potential as a phosphodiesterase II inhibitor This suggests that it may interact with enzymes such as phosphodiesterase II and potentially other proteins and biomolecules
Molecular Mechanism
It has been suggested that it may act as a phosphodiesterase II inhibitor . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known that urolithins, from which this compound is derived, are main intestinal metabolites of ellagic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-6H-benzo[c]chromen-6-one can be achieved through various methods. One efficient method involves the use of a tandem photo-thermal-photo reaction sequence starting from 3,4-dichlorocoumarins and a 1,3-butadiene . This method does not require a metal catalyst or peroxide promoter, making it a more environmentally friendly approach.
Another method involves the reaction of substituted 2-hydroxychalcones with β-ketoesters under mild base-promoted conditions . This one-pot synthetic method is advantageous due to its simplicity and high yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 3-ethoxy-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium peroxydisulfate and silver nitrate . Reduction reactions may involve the use of reducing agents like sodium borohydride. Substitution reactions often require the use of alkylating agents such as iodomethane.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can produce various alkylated or arylated derivatives.
Scientific Research Applications
3-ethoxy-6H-benzo[c]chromen-6-one has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as inhibitors of phosphodiesterase II, which is involved in the treatment of neurodegenerative diseases . Additionally, these compounds have demonstrated antioxidant, antitumor, and anti-inflammatory activities .
Comparison with Similar Compounds
3-ethoxy-6H-benzo[c]chromen-6-one can be compared with other similar compounds such as urolithins, which are hydroxylated derivatives of benzo[c]chromen-6-ones . Urolithins are known for their cognitive-enhancing properties and potential use in the treatment of Alzheimer’s disease . While both compounds share a similar core structure, this compound is unique due to the presence of the ethoxy group, which can influence its biological activity and chemical reactivity.
List of Similar Compounds:- Urolithins
- 3-hydroxy-6H-benzo[c]chromen-6-one
- 7,8,9,10-tetrahydro-benzo[c]chromen-6-one
Properties
IUPAC Name |
3-ethoxybenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-2-17-10-7-8-12-11-5-3-4-6-13(11)15(16)18-14(12)9-10/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGYVVPKYOUVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Phenoxymethyl)phenyl]boronic acid](/img/structure/B2985554.png)

![(E)-6-acetyl-2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2985558.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2985560.png)
![N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985561.png)
![{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid](/img/structure/B2985562.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2985563.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2985572.png)


